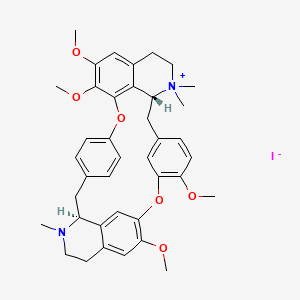

Dimethyltubocurarine Iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyltubocurarine iodide, also known as metocurine iodide, is a non-depolarizing neuromuscular blocking agent. It is a benzylisoquinolinium compound that acts as a competitive antagonist at nicotinic acetylcholine receptors. This compound is used primarily as an adjunct to anesthesia to induce skeletal muscle relaxation during surgical procedures and to reduce the intensity of muscle contractions in convulsive therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyltubocurarine iodide is synthesized through a series of chemical reactions involving the modification of tubocurarine, a naturally occurring alkaloid derived from the bark and stems of certain plants in the genera Chondrodendron and Strychnos. The synthesis involves methylation of tubocurarine to produce dimethyltubocurarine, followed by iodination to form the iodide salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is carried out under controlled conditions to ensure the purity and efficacy of the final product. The compound is then formulated into injectable solutions for medical use .

Análisis De Reacciones Químicas

Types of Reactions

Dimethyltubocurarine iodide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The iodide ion in the compound can be substituted with other anions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halide salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of dimethyltubocurarine, as well as substituted compounds where the iodide ion is replaced with other anions .

Aplicaciones Científicas De Investigación

Dimethyltubocurarine iodide has several scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of neuromuscular blocking agents and their interactions with nicotinic acetylcholine receptors.

Biology: Employed in research on muscle physiology and the effects of neuromuscular blocking agents on muscle contraction and relaxation.

Medicine: Investigated for its potential therapeutic uses in conditions requiring muscle relaxation, such as during surgical procedures and in the treatment of convulsive disorders.

Industry: Utilized in the development of new neuromuscular blocking agents and related pharmaceuticals

Mecanismo De Acción

Dimethyltubocurarine iodide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating these receptors, thereby inhibiting the depolarization of the muscle membrane and leading to muscle relaxation. The compound’s antagonistic action is reversible and can be counteracted by acetylcholinesterase inhibitors such as neostigmine .

Comparación Con Compuestos Similares

Similar Compounds

Tubocurarine: The parent compound from which dimethyltubocurarine is derived. It has a similar mechanism of action but a longer duration of effect.

Pancuronium: Another non-depolarizing neuromuscular blocking agent with a similar mechanism but different pharmacokinetic properties.

Uniqueness

Dimethyltubocurarine iodide is unique in its balance of potency and reduced side effects compared to its parent compound, tubocurarine. It is more potent and has a shorter duration of action, making it more suitable for certain clinical applications. Additionally, it has a lower risk of inducing histamine release and ganglion blocking activity compared to other similar compounds .

Propiedades

IUPAC Name |

(1S,16R)-9,10,21,25-tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H45N2O6.HI/c1-40-16-14-26-21-33(43-5)35-23-29(26)30(40)18-24-8-11-28(12-9-24)46-39-37-27(22-36(44-6)38(39)45-7)15-17-41(2,3)31(37)19-25-10-13-32(42-4)34(20-25)47-35;/h8-13,20-23,30-31H,14-19H2,1-7H3;1H/q+1;/p-1/t30-,31+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRILZUBJODJELN-LBYXUWKHSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H45IN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36653-49-3 |

Source

|

| Record name | Dimethyltubocurarine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLTUBOCURARINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q5R726FHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.